

Process Cost-Effectiveness Guide: 2-Bromo-N-methoxy-N-methylisonicotinamide

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Compound of Interest

Compound Name: 2-Bromo-N-methoxy-N-methylisonicotinamide

CAS No.: 656257-69-1

Cat. No.: B2582649

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Executive Summary

2-Bromo-N-methoxy-N-methylisonicotinamide (CAS: 656257-69-1) represents a strategic "high-fidelity" intermediate in the synthesis of functionalized pyridine scaffolds. While its upfront acquisition cost is higher than commodity precursors like methyl 2-bromoisonicotinate or 2-bromoisonicotinic acid, its value proposition lies in process risk mitigation.

By leveraging the Weinreb amide functionality, this molecule circumvents the thermodynamic trap of "over-addition" common in Grignard reactions with esters, thereby eliminating the need for cryogenic conditions (-78 °C) and laborious purification of tertiary alcohol byproducts. For medicinal chemistry campaigns targeting 4-acyl-2-substituted pyridines, this intermediate offers the lowest Process Mass Intensity (PMI) and highest reproducibility.

Technical Profile

Property	Specification
IUPAC Name	2-Bromo-N-methoxy-N-methylpyridine-4-carboxamide
CAS Number	656257-69-1
Molecular Weight	245.07 g/mol
Physical State	White to off-white solid
Solubility	Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes
Core Utility	Selective synthesis of aryl/alkyl ketones; C-H activation directing group

Comparative Analysis: The "Make vs. Buy" Decision

This analysis compares the cost-effectiveness of using the target molecule (Route A) against the two most common alternatives: the Ester (Route B) and the Acid (Route C).

The Scenario

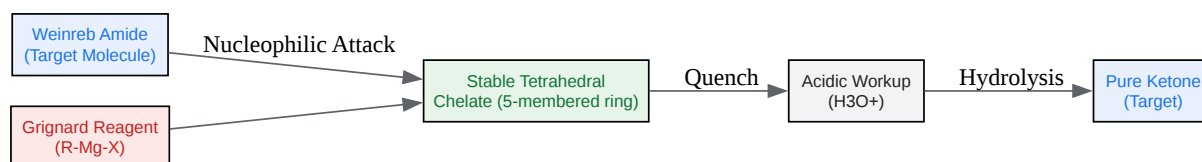
Objective: Synthesis of 2-bromo-4-acetylpyridine (a common drug scaffold). Reagent: Methylmagnesium bromide (MeMgBr).

Comparison Matrix

Feature	Route A (Target) Weinreb Amide	Route B (Alternative) Methyl Ester	Route C (Alternative) Carbox ylic Acid
Selectivity	High (>98%) Forms stable chelate; stops at ketone.	Low Prone to double addition (tertiary alcohol).	N/A Must be converted to amide or acid chloride first.
Temp. Control	0 °C to RT Standard cooling sufficient.	-78 °C (Cryogenic) Mandatory to suppress over- addition.	Variable Depends on activation method.
Stoichiometry	1.1 - 1.5 equiv Slight excess sufficient.	1.0 equiv (Strict) Excess leads to impurity.	>2.0 equiv First equiv deprotonates acid.
Purification	Simple Filtration/Wash Clean conversion.	Chromatography Required To separate ketone from alcohol. [1]	Multi-step Workup required for activation step.
Total Cost	High Material / Low Labor	Low Material / High Labor	Med Material / High Labor

Mechanistic Insight (The "Why")

The cost-effectiveness of **2-Bromo-N-methoxy-N-methylisonicotinamide** is driven by the Weinreb Chelation Model. Upon nucleophilic attack by the organometallic reagent, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered ring. This stable tetrahedral intermediate prevents the collapse of the carbonyl until acidic workup, effectively "masking" the ketone from further attack.



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Figure 1: The stability of the tetrahedral intermediate is the causal factor for high yield, eliminating the cost of re-work.

Experimental Protocols

Protocol A: Selective Ketone Synthesis (Recommended)

Use this protocol to validate the high-yield performance of the purchased intermediate.

Reagents:

- **2-Bromo-N-methoxy-N-methylisonicotinamide** (1.0 equiv)
- Aryl/Alkyl Grignard Reagent (1.2 equiv)
- Anhydrous THF (0.2 M concentration)

Procedure:

- Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
- Dissolution: Dissolve **2-Bromo-N-methoxy-N-methylisonicotinamide** (1.0 g, 4.08 mmol) in anhydrous THF (20 mL). Cool to 0 °C (ice bath).
- Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 4.9 mmol) dropwise over 10 minutes.
 - Note: Unlike esters, strict temperature control below 0 °C is rarely necessary.
- Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexanes 1:3). Conversion is usually complete within 1 hour.
- Quench: Cool back to 0 °C. Quench with saturated aqueous NH₄Cl (10 mL).
 - Critical Step: Vigorous stirring is required to break the magnesium chelate.

- Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Result: Expect >90% yield of the ketone with minimal purification required.

Protocol B: In-House Synthesis (The "Make" Option)

Use this protocol if commercial stock is unavailable or for bulk cost-reduction.

Reagents:

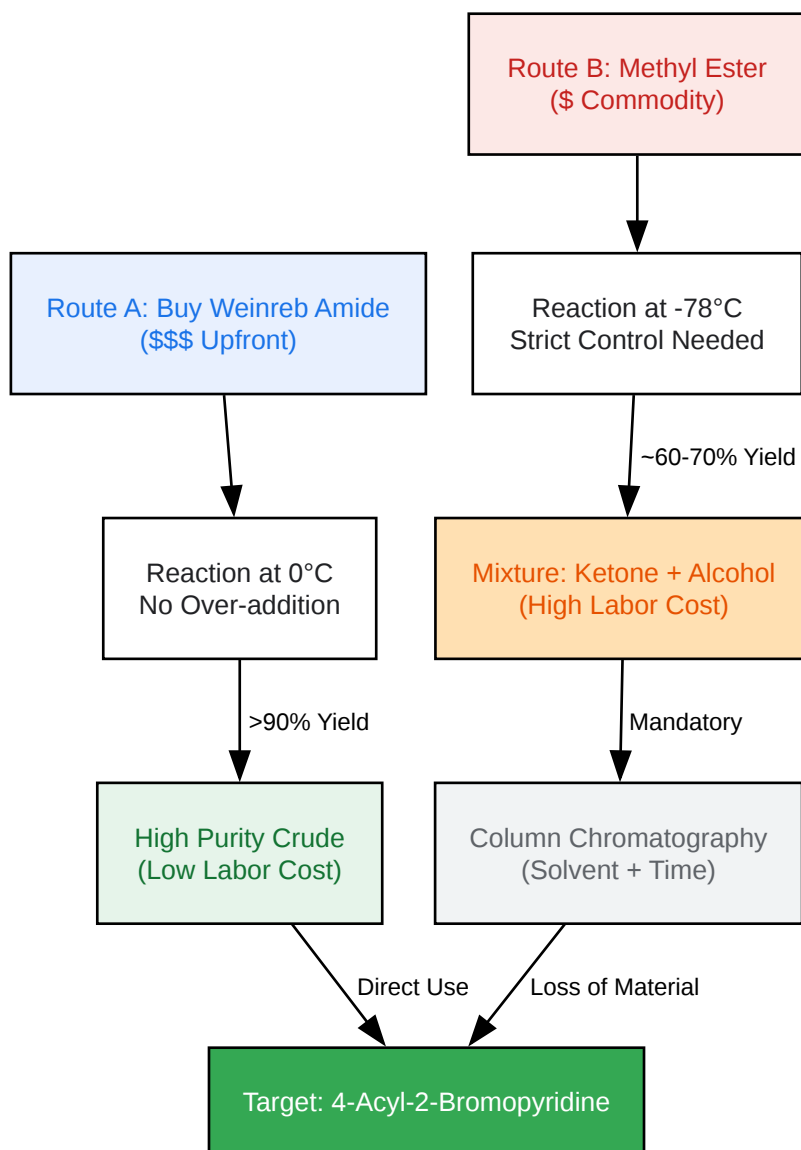
- 2-Bromoisonicotinic acid (1.0 equiv)^[2]
- N,O-Dimethylhydroxylamine HCl (1.1 equiv)
- EDC·HCl (1.2 equiv) or T3P (Propylphosphonic anhydride)
- HOBT (1.2 equiv)
- Triethylamine (3.0 equiv)

Workflow:

- Dissolve acid in DCM. Add amine base and stir for 10 min.
- Add N,O-dimethylhydroxylamine HCl.
- Add coupling agent (EDC or T3P) at 0 °C.
- Stir overnight at RT.
- Cost Warning: While reagents are cheap, the removal of urea byproducts (from EDC) or phosphorous residues (from T3P) adds 4–6 hours of labor and solvent costs (PMI increase).

Strategic Workflow Visualization

This diagram illustrates the decision tree for researchers. It highlights that while the Ester route appears cheaper initially, the "Hidden Costs" of purification and yield loss make the Weinreb route superior for complex synthesis.



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Figure 2: Workflow analysis showing the "Hidden Costs" (orange/red paths) of the cheaper ester alternative.

References

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